Dioctyl methylphosphonate
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Overview
Description
Dioctyl methylphosphonate is an organophosphorus compound with the molecular formula C17H37O3P. It is a colorless liquid that is primarily used in various industrial applications. This compound is known for its stability and resistance to biochemical, thermal, and photochemical decomposition .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioctyl methylphosphonate can be synthesized through the reaction of methylphosphonic dichloride with octanol under basic conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature and yields this compound as the main product .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Dioctyl methylphosphonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to produce methylphosphonic acid and octanol.
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Substitution: This compound can undergo substitution reactions with nucleophiles to form different phosphonate esters.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of hydrochloric acid or sodium hydroxide as reagents.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are used in substitution reactions.
Major Products
Hydrolysis: Methylphosphonic acid and octanol.
Oxidation: Phosphonic acid derivatives.
Substitution: Various phosphonate esters depending on the nucleophile used.
Scientific Research Applications
Dioctyl methylphosphonate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of dioctyl methylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biochemical effects, including the disruption of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: Another organophosphorus compound used as a flame retardant and in the synthesis of other phosphonates.
Diethyl methylphosphonate: Similar in structure and used in similar applications as dioctyl methylphosphonate.
Diphenyl methylphosphonate: Used in the synthesis of more complex organophosphorus compounds.
Uniqueness
This compound is unique due to its longer alkyl chains, which provide greater hydrophobicity and stability compared to its shorter-chain counterparts. This makes it particularly useful in applications where long-term stability and resistance to degradation are essential .
Properties
CAS No. |
1832-68-4 |
---|---|
Molecular Formula |
C17H37O3P |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-[methyl(octoxy)phosphoryl]oxyoctane |
InChI |
InChI=1S/C17H37O3P/c1-4-6-8-10-12-14-16-19-21(3,18)20-17-15-13-11-9-7-5-2/h4-17H2,1-3H3 |
InChI Key |
QNNWHJRQILFWHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOP(=O)(C)OCCCCCCCC |
Origin of Product |
United States |
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